Dec-4-en-1-ol

Vue d'ensemble

Description

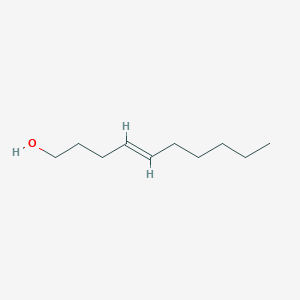

Dec-4-en-1-ol, also known as 4-decene-1-ol, is a fatty alcohol with the molecular formula C10H20O. It is a colorless liquid with a characteristic odor of grease. This compound is soluble in organic solvents but insoluble in water. It has a density of approximately 0.83 g/cm³, a melting point of around -68°C, and a boiling point of about 206-208°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dec-4-en-1-ol can be synthesized through the dehydrogenation of acetic anhydride hydroxyacyl isobutylene . This method involves the removal of hydrogen atoms from the precursor compound to form the desired alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale dehydrogenation processes under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents and acids.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Saturated alcohols.

Substitution: Various substituted alcohols depending on the reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

Dec-4-en-1-ol has a variety of applications across different scientific domains:

1. Organic Synthesis

- Used as a building block for synthesizing other aliphatic alcohols and aldehydes.

- Can be oxidized to form cis-4-decenal or reduced to produce decanol.

2. Biological Studies

- Investigated for its role in insect behavior as a component of pheromones.

- Studies suggest its influence on mating behaviors and repellent properties against pests.

3. Flavor and Fragrance Industry

- Recognized for its fruity aroma, making it valuable in the production of flavors and fragrances.

4. Potential Therapeutic Uses

- Research is ongoing into its pharmacological properties, including drug delivery systems.

Case Study 1: Insecticidal Activity

A study focused on the essential oil from Alpinia katsumadai revealed that this compound constitutes approximately 7.3% of the oil's composition. The findings indicated:

- Contact Toxicity: High mortality rates observed in treated insects within 24 hours.

- Repellent Activity: Effective at reducing insect attraction to food sources, particularly against Tribolium castaneum (red flour beetle) and Lasioderma serricorne (cigarette beetle).

Case Study 2: Volatile Fingerprinting

In a comparative analysis of volatile compounds in plum brandies, this compound was identified as a significant constituent contributing to the sensory profile. Its presence influenced consumer preferences, emphasizing its importance in food science.

The biological activity of this compound is notable due to its interaction with olfactory receptors, which may affect behaviors in both insects and mammals. Its role as a pheromone component highlights its potential applications in pest management and ecological studies.

Pharmacokinetics

While the pharmacokinetic profile of this compound is still under investigation, its solubility characteristics suggest potential for absorption through lipid membranes, which could facilitate its application in drug delivery systems.

Mécanisme D'action

The mechanism of action of Dec-4-en-1-ol involves its interaction with lipid membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The compound may also interact with specific molecular targets, such as enzymes and receptors, influencing their activity and function .

Comparaison Avec Des Composés Similaires

(E)-4-Decen-1-ol: A stereoisomer of Dec-4-en-1-ol with similar chemical properties but different spatial arrangement of atoms.

(Z)-4-Decen-1-ol: Another stereoisomer with distinct physical and chemical properties due to the different configuration around the double bond.

Tetradec-11-en-1-ol: A longer-chain analog with similar functional groups but different chain length.

Hexadec-11-en-1-ol: Another longer-chain analog with similar functional groups but different chain length.

Uniqueness: this compound is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. Its ability to act as a surfactant and its applications in various industries make it a valuable compound .

Activité Biologique

Dec-4-en-1-ol, also known as cis-4-Decen-1-ol, is a long-chain unsaturated alcohol that has garnered interest in various fields, including biochemistry, agriculture, and the fragrance industry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Molecular Formula : C₁₀H₁₈O

Molecular Weight : 158.25 g/mol

Density : 0.853 g/mL at 25 °C

Boiling Point : 195 °C

Table 1: Key Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 158.25 g/mol |

| Density | 0.853 g/mL |

| Boiling Point | 195 °C |

This compound exhibits its biological activity through several mechanisms:

- Interaction with Olfactory Receptors : As a compound used in the fragrance industry, it interacts with olfactory receptors, contributing to its scent profile.

- Biochemical Reagent : It is utilized in various biochemical assays and reactions, serving as a building block for synthesizing other organic compounds.

- Insecticidal Properties : Research indicates that this compound can affect insect behavior, potentially serving as a natural insecticide.

Insecticidal Effects

A significant study highlighted the insecticidal and repellent properties of this compound against stored product pests such as Tribolium castaneum, Liposcelis bostrychophila, and Lasioderma serricorne. The compound was found to be effective in contact toxicity assays, suggesting its potential as a bio-based pest control agent .

Antimicrobial Activity

Research has also investigated the antimicrobial properties of this compound. In vitro studies have shown that it possesses activity against various bacterial strains, indicating potential applications in food preservation and healthcare .

Case Study 1: Insect Behavior Modulation

In a controlled laboratory setting, this compound was tested for its efficacy against Tribolium castaneum. The results demonstrated a significant reduction in insect activity when exposed to the compound, showcasing its potential use as a natural pesticide .

Case Study 2: Antimicrobial Efficacy

A study published in the Journal of Natural Products evaluated the antimicrobial effects of various long-chain alcohols, including this compound. The findings indicated that this compound exhibited notable inhibition against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its properties suggest that it may be absorbed through dermal or respiratory routes due to its volatility and solubility in organic solvents. Further studies are necessary to elucidate its metabolic pathways and potential toxicological effects.

Applications in Industry

This compound is widely used in:

- Flavor and Fragrance Industry : Its pleasant fruity aroma makes it valuable for creating scents in perfumes and food products.

- Agricultural Sector : As a natural insecticide, it offers an eco-friendly alternative to synthetic pesticides.

- Pharmaceuticals : Ongoing research is exploring its role in drug formulation and delivery systems due to its biochemical properties .

Propriétés

IUPAC Name |

(E)-dec-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNFOJWKJSYIDH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.